molecular formula C14H16N2O B1386555 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 40570-80-7

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1386555
CAS No.: 40570-80-7
M. Wt: 228.29 g/mol
InChI Key: JPCBXDCAJZFPMF-UHFFFAOYSA-N
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Description

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C14H16N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride in the presence of a base, followed by acylation with ethanoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:

  • 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine
  • 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-14(12(3)17)11(2)16(15-10)9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCBXDCAJZFPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652400
Record name 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40570-80-7
Record name 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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